2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, an acetamide group, and a dimethoxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetamide group.
Coupling with Dimethoxyphenyl Acetate: The final step involves coupling the acetylated thiazole with 3,4-dimethoxyphenyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions can be conducted in the presence of bases or acids to facilitate the substitution process.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Alkylated or acylated thiazole derivatives.
Scientific Research Applications
2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Studied for its potential therapeutic effects in treating infections and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in essential biological processes.
Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide can be compared with other thiazole derivatives, such as:
2-(2-aminothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide: Similar structure but with an amino group instead of an acetamide group.
2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-9(19)16-15-18-11(8-23-15)7-14(20)17-10-4-5-12(21-2)13(6-10)22-3/h4-6,8H,7H2,1-3H3,(H,17,20)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELNJULJVMNBDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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